molecular formula C18H17Cl2NO4 B14127070 Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate

Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate

Cat. No.: B14127070
M. Wt: 382.2 g/mol
InChI Key: FRMWBRHGOZTCHW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate is a synthetic organic compound with the molecular formula C18H17Cl2NO4 and a molecular weight of 382.24 g/mol . This compound is characterized by the presence of an ethyl ester group, a dichlorophenoxy group, and an acetamido group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to yield the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenoxy group is known to interact with enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dichlorophenoxyacetate
  • 2,4-Dichlorophenoxyacetic acid
  • Ethyl 2-(2,4-dichlorophenoxy)acetate

Uniqueness

Ethyl 2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetate is unique due to the presence of both the dichlorophenoxy and acetamido groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .

Properties

Molecular Formula

C18H17Cl2NO4

Molecular Weight

382.2 g/mol

IUPAC Name

ethyl 2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetate

InChI

InChI=1S/C18H17Cl2NO4/c1-2-24-18(23)9-12-3-6-14(7-4-12)21-17(22)11-25-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22)

InChI Key

FRMWBRHGOZTCHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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